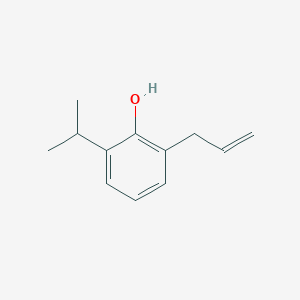

2-Allyl-6-isopropylphenol

Description

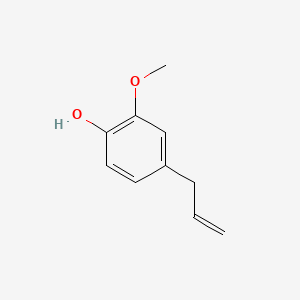

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9,13H,1,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMMPVWXBAYISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modifications of 2 Allyl 6 Isopropylphenol

Advanced Synthetic Methodologies for 2-Allyl-6-isopropylphenol

The construction of the this compound scaffold requires precise control over the regioselectivity of the substitution on the phenolic ring. Various methods have been developed to achieve this, ranging from classical rearrangements to modern catalytic approaches.

Regioselective Synthesis Strategies for this compound

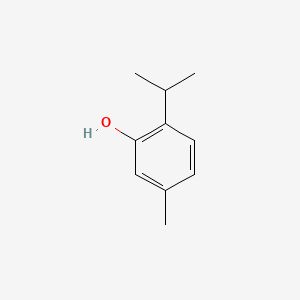

A primary strategy for the regioselective synthesis of ortho-allyl phenols is the Claisen rearrangement. This process typically begins with the preparation of an allyl ether from a corresponding phenol (B47542). For instance, natural products like thymol (B1683141) or carvacrol (B1668589) can be reacted with allyl bromide in the presence of a base to form allyl ethers. These allyl ethers then undergo a nih.govnih.gov-sigmatropic rearrangement when heated, leading to the formation of a new carbon-carbon bond at the ortho position. Specifically, heating allyl thymyl ether in a sealed tube at 200°C yields 2-allyl-6-isopropyl-3-methylphenol. nih.gov This thermal rearrangement is a powerful tool for ensuring the allyl group is positioned ortho to the hydroxyl group.

Palladium-Catalyzed Decarboxylative Allylic Etherification Approaches

Palladium-catalyzed reactions offer a versatile and mild approach for forming C-O bonds, which is fundamental to creating the ether precursors for subsequent rearrangements or for direct functionalization. A notable method is the decarboxylative allylic etherification of phenols using vinyl ethylene (B1197577) carbonate (VEC). nih.govchemrxiv.org This strategy employs a palladium catalyst, such as PdCl₂(dppf), to facilitate the reaction between a phenol and VEC under mild conditions. nih.govchemrxiv.orgbohrium.com

The proposed mechanism involves the palladium-catalyzed decarboxylation of VEC to generate a reactive π-allyl palladium intermediate. chemrxiv.orgchemrxiv.org This intermediate then undergoes a nucleophilic attack by the phenol to form the desired allylic aryl ether with high regioselectivity. chemrxiv.orgchemrxiv.org This method is valued for its efficiency, tolerance of various functional groups, and operational simplicity. nih.govchemrxiv.org While this produces an ether, it is a key step that could be followed by a Claisen rearrangement to install the allyl group at the carbon skeleton, ultimately leading to compounds like this compound. Another approach involves the palladium-catalyzed decarboxylative O-allylation of phenols using γ-methylidene-δ-valerolactone (GMDV) as the allylation reagent, which also proceeds under mild conditions to afford allyl phenyl ethers. researchgate.net

Ortho-Alkylation and Allied Procedures in Phenol Functionalization

The introduction of the isopropyl group at the ortho position is another critical step. Several methods for the selective ortho-alkylation of phenols have been developed.

One innovative approach is the catalyst-free alkylation of phenol with 2-propanol in supercritical water at 673 K. nih.gov In this process, 2-propanol dehydrates to form propene, which then reacts with phenol. The reaction shows high ortho-selectivity, with the ortho/para ratio of the resulting isopropylphenol being above 20. nih.gov The hydroxy group of the phenol plays a crucial role in both the dehydration and the subsequent alkylation step. nih.gov

Catalytic methods also provide efficient pathways. Rhenium-catalyzed ortho-alkylation using Re₂(CO)₁₀ as a catalyst allows for the regioselective mono-alkylation of phenols with alkenes. researchgate.net This reaction is highly specific to the ortho-position and typically stops after the introduction of a single alkyl group. researchgate.net The reaction is tolerant of various functional groups and requires simple heating of the substrates with the catalyst. researchgate.net

Another strategy involves the use of sulphoxides in a nih.govchemrxiv.orgsigmatropic rearrangement. Phenols can be ortho-alkylated using dialkyl sulphoxides activated by thionyl chloride or phenyl chlorosulphinate. bohrium.com

| Method | Catalyst/Reagent | Key Features |

| Claisen Rearrangement | Heat (e.g., 200°C) | nih.govnih.gov-sigmatropic rearrangement of allyl ethers; High ortho-selectivity. nih.gov |

| Pd-Catalyzed Etherification | PdCl₂(dppf) / VEC | Mild conditions; Forms allylic aryl ethers; High regioselectivity. nih.govchemrxiv.org |

| Supercritical Water Alkylation | 2-Propanol / Supercritical H₂O | Catalyst-free; High ortho-selectivity for isopropylation. nih.gov |

| Rhenium-Catalyzed Alkylation | Re₂(CO)₁₀ / Alkene | Selective ortho-mono-alkylation; High functional group tolerance. researchgate.net |

Derivatization Strategies and Analogue Generation of this compound

Once synthesized, this compound can be chemically modified to generate a variety of analogues with tailored properties. These modifications often target the phenolic hydroxyl group or the allyl substituent.

Design and Synthesis of Photoactivatable Analogues of this compound

Photoactivatable analogues are powerful tools for studying molecular interactions, particularly in biological systems. These analogues, often called "photo-caged" compounds, can be activated by light to release the parent molecule or to form a reactive species that covalently binds to nearby targets. For phenols like this compound, a common strategy involves incorporating a photo-labile group, such as a diazirine.

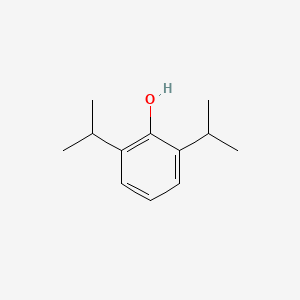

The synthesis of photoactivatable analogues of the structurally related anesthetic, propofol (B549288) (2,6-diisopropylphenol), provides a blueprint for how this compound could be modified. nih.govchemrxiv.orgbohrium.com A general approach involves functionalizing the phenol ring, often at the para-position, with a linker containing a diazirine moiety. nih.govchemrxiv.org For instance, an alkyl ketone can be introduced to the phenol via an Amberlyst-15-mediated alkylation. chemrxiv.org This ketone is then converted into a diazirine through a multi-step sequence. chemrxiv.org To enhance the utility of these probes, an alkyne "handle" can also be incorporated, allowing for subsequent "click chemistry" reactions to attach reporter tags like fluorophores or biotin. nih.govchemrxiv.orgbohrium.com These synthetic strategies could be adapted to this compound to create novel photo-crosslinkable probes for chemical biology research. chemrxiv.org

| Analogue Type | Key Functional Group | Synthetic Precursor Example | Method |

| Photoactivatable Analogue | Diazirine | Alkyl ketone derivative | Amberlyst-15 alkylation, followed by multi-step conversion to diazirine. chemrxiv.org |

| Bifunctional Probe | Diazirine and Alkyne | Benzaldehyde derivative | Formylation, phenol protection, Grignard reaction, and further functionalization. chemrxiv.org |

Functionalization of the Phenolic Hydroxyl Group in this compound Derivatives

The phenolic hydroxyl group is a prime site for derivatization due to its reactivity. The hydrogen of this group is acidic and can be readily removed to form a phenoxide, which is a potent nucleophile.

A straightforward functionalization is O-alkylation to form ethers. A simple and selective protocol for this involves reacting the phenol with an alkyl halide, such as 2-chloroethanol, in the presence of a mild base like potassium carbonate (K₂CO₃) in methanol (B129727). This method allows for the synthesis of 2-aryloxyethanols under gentle conditions.

The hydroxyl group plays a critical role in the molecular recognition of substituted phenols with protein targets, often through hydrogen bonding. nih.govresearchgate.net Creating derivatives by modifying this group can therefore significantly alter the compound's biological or material properties. For example, replacing the hydroxyl group with a fluorine atom, creating a "fropofol" analogue, can change the nature of the interaction from hydrogen bonding to halogen bonding. nih.gov Another important class of derivatives are prodrugs, where the hydroxyl group is masked with a group that is cleaved in vivo. A well-known example is fospropofol, a phosphate (B84403) ester prodrug of propofol, which is cleaved by alkaline phosphatases to release the active propofol molecule. researchgate.net Similar strategies could be applied to this compound to modulate its properties.

Modifications of Allyl and Isopropyl Moieties for Structure-Activity Exploration

The anesthetic potency and kinetic properties of 2,6-disubstituted phenols are largely governed by the lipophilic character and the degree of steric hindrance exerted by the ortho substituents. nih.govsciencemadness.org Systematic studies on a series of alkylphenols have revealed complex yet discernible patterns in their structure-activity relationships. sciencemadness.org By examining analogs where the allyl and isopropyl groups of this compound are varied, we can elucidate the structural requirements for optimal anesthetic effect.

Influence of the Allyl Moiety:

For instance, in a series of 2-substituted-6-isopropylphenols, the hypnotic dose required to induce anesthesia in mice (HD50) varies with the nature of the alkyl group. While specific data for this compound is not extensively detailed in comparative studies, the data for closely related analogs provides valuable insights. The general trend observed is that increasing the size and branching of the alkyl chain at one of the ortho positions, while keeping the other as an isopropyl group, can modulate anesthetic potency.

Influence of the Isopropyl Moiety:

The isopropyl group is a key feature of many potent anesthetic phenols, including propofol. Its specific size and branching appear to be optimal for fitting into the binding sites of receptors like the GABAA receptor, which are crucial for mediating anesthetic effects. nih.gov Modifications to this group, therefore, are expected to have a profound impact on activity.

Studies on 2,6-dialkylphenols have demonstrated that while 2,6-diethylphenol (B86025) shows anesthetic activity, the potency is significantly enhanced with the introduction of isopropyl groups. sciencemadness.org Further increasing the bulk of the second alkyl group from isopropyl to sec-butyl or tert-butyl leads to varied effects. For example, the greatest potency in the 2,6-dialkyl series has been associated with 2,6-di-sec-alkyl substitution. sciencemadness.org

The following table summarizes the hypnotic activity of a selection of 2,6-disubstituted phenols in mice, which helps to contextualize the potential effects of modifying the allyl and isopropyl groups of this compound.

| Compound Name | R1 | R2 | Hypnotic Dose (HD50) in mice (mg/kg) | Reference |

| 2,6-Diethylphenol | Ethyl | Ethyl | 40 | sciencemadness.org |

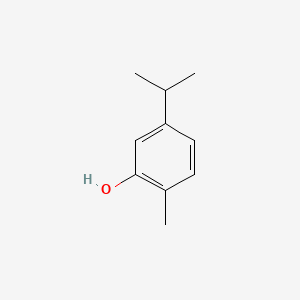

| 2-Isopropyl-6-methylphenol | Isopropyl | Methyl | 45 | sciencemadness.org |

| 2-Ethyl-6-isopropylphenol | Ethyl | Isopropyl | 20 | sciencemadness.org |

| 2,6-Diisopropylphenol (Propofol) | Isopropyl | Isopropyl | 12 | sciencemadness.org |

| 2-Isopropyl-6-n-propylphenol | Isopropyl | n-Propyl | 15 | sciencemadness.org |

| 2-sec-Butyl-6-isopropylphenol | sec-Butyl | Isopropyl | 10 | sciencemadness.org |

| 2,6-Di-sec-butylphenol (B1583072) | sec-Butyl | sec-Butyl | 8 | sciencemadness.org |

This interactive data table allows for the sorting and filtering of data to better visualize the structure-activity relationships.

The data clearly indicates that increasing the steric bulk at the ortho positions, for instance by replacing an ethyl or n-propyl group with an isopropyl or sec-butyl group, generally leads to an increase in hypnotic potency (a lower HD50 value). The exceptional potency of 2,6-diisopropylphenol (propofol) and 2,6-di-sec-butylphenol underscores the importance of branched alkyl substituents at both ortho positions for robust anesthetic activity. sciencemadness.org These findings suggest that modifications to the allyl and isopropyl moieties of this compound would be a critical avenue for exploring and optimizing its anesthetic profile.

Pharmacological Actions and Molecular Mechanisms of 2 Allyl 6 Isopropylphenol

Neuropharmacological Mechanisms of Action of 2-Allyl-6-isopropylphenol and its Analogues

Positive Allosteric Modulation of Ligand-Gated Ion Channels

One of the most significant mechanisms of action for propofol (B549288) and its analogues is the positive allosteric modulation of GABA_A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. wikipedia.orgresearchgate.net These compounds bind to a site on the GABA_A receptor distinct from the GABA binding site and enhance the receptor's function. researchgate.netacs.org This potentiation of GABA-mediated inhibition is a key contributor to their anesthetic properties. researchgate.netacs.org

The interaction involves increasing the effect of GABA by prolonging the opening of the chloride ion channel, which hyperpolarizes the neuron and makes it less likely to fire an action potential. wikipedia.org At higher concentrations, some analogues can directly activate the GABA_A receptor even in the absence of GABA. wikipedia.org

Research on various propofol analogues has demonstrated that modifications to the structure can alter their affinity and efficacy at the GABA_A receptor. For instance, introducing halogen (Cl, Br, I) or benzoyl groups at the para position of the phenol (B47542) ring can result in higher potency for inhibiting the binding of [³⁵S]TBPS, a ligand that binds to the picrotoxin (B1677862) site on the GABA_A receptor. nih.govacs.org This suggests a stronger interaction with the receptor complex. A quantitative structure-affinity relationship (QSAR) study showed that affinity is improved with increased lipophilicity but negatively affected by the size of the substituent at the para position. acs.orgacs.org

A notable analogue, 4-iodo-2,6-diisopropylphenol, demonstrated a significantly greater ability to potentiate GABA-elicited chloride currents compared to propofol, while having a much lower efficacy in directly activating the channel without GABA. acs.orgnih.govacs.org This specific profile may lead to pharmacological properties more aligned with anxiolytic and anticonvulsant effects rather than general anesthesia. nih.govacs.org Conversely, the analogue 2,6-di-tert-butylphenol (B90309) shows no activity at major GABA_A receptor subtypes. researchgate.net

Table 1: Activity of Propofol and its Analogues at GABA_A Receptors

| Compound | Action on GABA_A Receptor | Potency/Efficacy Notes | Reference |

| Propofol (2,6-diisopropylphenol) | Positive allosteric modulator; direct agonist at high concentrations. | Standard for comparison. | wikipedia.org |

| 4-chloro-2,6-diisopropylphenol | Higher potency in inhibiting [³⁵S]TBPS binding than propofol. | Affinity enhanced by lipophilicity. | nih.govacs.org |

| 4-bromo-2,6-diisopropylphenol | Higher potency in inhibiting [³⁵S]TBPS binding than propofol. | Affinity enhanced by lipophilicity. | nih.govacs.org |

| 4-iodo-2,6-diisopropylphenol | Higher potency in inhibiting [³⁵S]TBPS binding; greater potentiation of GABA currents but lower direct activation than propofol. | May have more anxiolytic/anticonvulsant properties. | acs.orgnih.govacs.org |

| 2,6-di-tert-butylphenol | Inactive at major GABA_A receptor subtypes. | Lacks anesthetic action. | researchgate.net |

Propofol and its analogues also interact with Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. nih.gov Specifically, propofol is known to activate TRPA1 channels. nih.gov The allyl group, present in compounds like this compound and the TRPA1 agonist allyl isothiocyanate, is a key structural feature for this interaction. nih.govnih.gov Activation of TRPA1 in sensory neurons is associated with the burning sensation often experienced upon injection of propofol.

In contrast to its effect on TRPA1, propofol and its photoactivatable analogues did not demonstrate activation of TRPV1, another important channel in pain and heat sensation. nih.gov This selectivity highlights the specific structural requirements for interaction with different TRP channels. For example, eugenol (B1671780), which is 2-methoxy-4-(2-propenyl)phenol, is a known activator of TRPV1, indicating that subtle changes in the phenolic structure can shift activity between TRP channel subtypes. nih.gov

Table 2: Activity of Phenolic Compounds on TRP Channels

| Compound | Target Channel | Effect | Reference |

| Propofol (2,6-diisopropylphenol) | TRPA1 | Activation | nih.gov |

| Propofol (2,6-diisopropylphenol) | TRPV1 | No Activation | nih.gov |

| Allyl isothiocyanate | TRPA1 | Activation | nih.govnih.gov |

| Eugenol | TRPV1 | Activation | nih.gov |

| Cinnamaldehyde | TRPA1 | Activation | nih.govnih.gov |

Inhibition of Voltage-Gated Sodium Channels by this compound Analogues

Halogenated propofol analogues, such as 4-iodo-, 4-bromo-, and 4-chloropropofol, have been shown to block human skeletal muscle (Naᵥ1.4) and neuronal (Naᵥ1.2) sodium channels with high potency. Their blocking action is state-dependent, showing a much higher affinity for the inactivated state of the channel compared to the resting state. This preferential binding to the inactivated state means these compounds are particularly effective at suppressing high-frequency, repetitive firing of neurons, a characteristic of ectopic discharges in various pathological conditions.

Another analogue, 2,6-di-tert-butylphenol, which lacks activity at GABA_A receptors, is a high-affinity blocker of neuronal sodium channels. This suggests that the structural modifications that eliminate GABAergic activity can enhance VGSC blocking effects.

Table 3: Inhibitory Potency of Propofol Analogues on Voltage-Gated Sodium Channels (Naᵥ1.4)

| Compound | IC₅₀ for Resting Channels (μM) | Affinity for Inactivated State (nM) | Reference |

| 4-iodopropofol | 2.3 | 81 | |

| 4-bromopropofol | 3.9 | 312 | |

| 4-chloropropofol | 11.3 | 227 |

Modulation of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are key regulators of neuronal excitability and rhythmic activity in the brain and heart. nih.govfrontiersin.org Propofol and its analogues have been shown to inhibit HCN channel function. nih.gov This action is particularly selective for the HCN1 subunit. researchgate.netnih.gov

The inhibition of HCN1 channels by propofol and related alkylphenols is considered a potential mechanism for their antihyperalgesic (pain-reducing) effects, which can occur at sub-hypnotic concentrations. nih.gov Interestingly, the structural requirements for HCN channel modulation differ from those for GABA_A receptor activity. For example, 2,6-di-tert-butylphenol, which is inactive at GABA_A receptors and not a general anesthetic, is a more potent HCN1 antagonist than propofol. researchgate.net This dissociation of effects suggests that HCN channel antagonism is not a primary contributor to the general anesthetic properties of these compounds but may be important for other therapeutic effects. nih.gov

The activity of these alkylphenols appears to be a direct effect on the HCN channel protein, rather than an indirect effect through modification of the lipid bilayer. nih.gov

Table 4: Relative Potency of Propofol Analogues on HCN1 Channel Inhibition

| Compound | Potency on HCN1 Inhibition (Relative to Propofol) | GABA_A Receptor Modulation | Reference |

| Propofol (2,6-di-isopropylphenol) | Baseline | Positive Modulator | researchgate.net |

| 2,6-di-tert-butylphenol (2,6-DTBP) | More Potent | Inactive | researchgate.net |

| 2,4-di-tert-butylphenol (2,4-DTBP) | More Potent | Not specified | nih.gov |

| 2,6-di-sec-butylphenol (B1583072) (2,6-DSBP) | Less Potent | General Anesthetic | nih.gov |

| 2,4-di-sec-butylphenol (2,4-DSBP) | Less Potent | General Anesthetic | nih.gov |

Involvement of the Adenosinergic System in this compound's Effects

Studies investigating the direct interaction between propofol and the adenosinergic system have found no evidence of a direct contribution of adenosine (B11128) to propofol's inotropic (muscle contraction) effects. nih.gov Experiments using the adenosine A₁ receptor antagonist 8-phenyltheophylline (B1204217) (8-PT) showed that it did not alter the inhibitory effects of propofol on rat atrial muscle. nih.gov This suggests that propofol's actions are not mediated through adenosine receptors in this context. nih.gov While propofol can increase the risk of QTc prolongation when combined with adenosine, this appears to be a pharmacodynamic interaction rather than a direct modulation of the adenosinergic system by propofol itself. drugbank.comdrugbank.com Research has also shown that propofol's effects on ATP-sensitive K⁺ channels are not mediated by adenosine but rather through inhibition of NADPH oxidase. nih.gov

Anti-inflammatory Mechanisms of this compound

The anti-inflammatory properties of this compound, a synthetic phenylpropanoid, are a significant area of pharmacological research. Its mechanisms of action involve the modulation of key inflammatory mediators and pathways.

The inflammatory process often involves a complex interplay of various cytokines. opendentistryjournal.com For instance, TNF-α can stimulate the production of other cytokines, including IL-1β and IL-6, further propagating the inflammatory response. opendentistryjournal.com Therefore, the ability of this compound to inhibit TNF-α and IL-1β suggests a targeted intervention at a critical point in the inflammatory pathway.

Interactive Table: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect of this compound | Significance in Inflammation |

| Interleukin-1 Beta (IL-1β) | Reduction in production nih.gov | Key mediator of inflammation and immune responses. opendentistryjournal.com |

| Tumor Necrosis Factor-Alpha (TNF-α) | Reduction in production nih.gov | Central regulator of inflammation; stimulates other cytokines. opendentistryjournal.com |

Leukocyte migration to the site of inflammation is a hallmark of the inflammatory response. nih.govfrontiersin.org this compound has been found to inhibit the migration of leukocytes, a crucial step in its anti-inflammatory action. nih.gov This process, known as chemotaxis, is guided by chemical signals, including cytokines. nih.gov By reducing the influx of immune cells such as neutrophils and macrophages to the inflamed tissue, this compound can dampen the subsequent inflammatory processes.

The migration of leukocytes is a complex process involving cell polarization and the formation of specialized structures like the leading-edge lamellipodium and the trailing-edge uropod. nih.gov This cellular movement is essential for immune surveillance and response to injury or infection. nih.gov The modulation of this migration by this compound highlights its potential to regulate immune cell trafficking during inflammation. nih.govplos.org

The cyclooxygenase (COX) enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govmdpi.com Prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 pathway, is involved in various physiological and pathological processes, including inflammation and pain. thno.orgfrontiersin.org While direct modulation of the COX/PGE2 pathway by this compound is an area of ongoing investigation, the structural similarities to other phenolic compounds that do interact with this pathway suggest a potential mechanism. The COX-2/PGE2 pathway is a critical target for many anti-inflammatory drugs. nih.gov

Inhibition of the COX pathway leads to a reduction in prostaglandin synthesis, which in turn alleviates inflammatory symptoms. nih.gov The role of PGE2 in inflammation is multifaceted; it can promote vasodilation, increase vascular permeability, and potentiate the effects of other inflammatory mediators. thno.org

Nuclear Factor-Kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. nih.govijbs.com The NF-κB signaling pathway is a central hub for inflammatory responses. nih.gov Research suggests that phenolic compounds can modulate NF-κB activity. acsmedchem.org The activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. sci-hub.se

There are two main NF-κB activation pathways: the canonical and non-canonical pathways. nih.gov Both pathways result in the translocation of NF-κB dimers to the nucleus, where they bind to specific DNA sequences and initiate gene transcription. nih.gov The potential of this compound to interact with this pathway could be a key component of its anti-inflammatory mechanism, as inhibiting NF-κB would lead to a broad suppression of inflammatory gene expression.

Antioxidant Mechanisms of this compound and Phenolic Analogues

Phenolic compounds are well-known for their antioxidant properties, which are often linked to their anti-inflammatory effects. mdpi.com This antioxidant capacity stems from their chemical structure, which allows them to neutralize harmful free radicals.

This compound has demonstrated significant direct free radical scavenging activity, particularly against superoxide (B77818) radicals. nih.gov Superoxide radicals are a type of reactive oxygen species (ROS) that can cause cellular damage and contribute to inflammation. scispace.com The ability of this compound to sequester these radicals is a key aspect of its antioxidant and, consequently, its anti-inflammatory potential. researchgate.net

Phenolic compounds, in general, act as antioxidants by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. mdpi.commdpi.com The resulting phenoxyl radical is relatively stable and less reactive. mdpi.com The antioxidant activity of phenolic compounds is influenced by their chemical structure, including the number and position of hydroxyl groups. frontiersin.org The antioxidant properties of 2,6-diisopropylphenol (propofol), a related compound, have been shown to be comparable to the endogenous antioxidant alpha-tocopherol (B171835) (vitamin E). nih.govnih.gov

Interactive Table: Antioxidant Activity of this compound

| Radical Species | Scavenging Effect of this compound | Biological Significance |

| Superoxide Radicals | Significant sequestration nih.gov | A primary reactive oxygen species involved in cellular damage and inflammation. scispace.com |

Reducing Power and Metal Ion Chelation Properties

Phenolic compounds are recognized for their antioxidant capabilities, which are partly attributable to their reducing power and ability to chelate metal ions. kosfaj.orgnih.gov These compounds can donate hydrogen to free radicals, effectively neutralizing them and preventing a chain reaction of oxidation. kosfaj.org The reducing power of a compound is often evaluated by its ability to convert Fe³⁺ to Fe²⁺, a transformation that can be measured by absorbance at 700 nm. kosfaj.orgnih.gov

While direct studies on the reducing power and metal ion chelation of this compound are not extensively detailed in the provided literature, the general behavior of phenols suggests it possesses these properties. Phenolic compounds act as reducing agents and antioxidants by chelating metal ions or by providing hydrogen to interrupt oxidation chain reactions. kosfaj.orgnih.gov The structure of this compound, featuring a hydroxyl group on a benzene (B151609) ring, is characteristic of phenols that exhibit these antioxidant activities.

Mechanisms of Lipid Peroxidation Inhibition

The inhibition of lipid peroxidation is a key antioxidant function. Phenolic compounds, such as eugenol (4-allyl-2-methoxyphenol), a structurally related molecule, have been shown to effectively inhibit microsomal lipid peroxidation. nih.gov This inhibition is primarily due to the compound's ability to quench free radicals, thereby interfering with both the initiation and propagation stages of lipid peroxidation. nih.gov

For instance, eugenol demonstrated a potent inhibitory effect on the formation of thiobarbituric acid reactive substances (TBARS) in various peroxidation systems, with IC₅₀ values of 14 µM for Fe³⁺-ADP-NADPH, 4.0 µM for CCl₄-NADPH, and 15 µM for cumene (B47948) hydroperoxide systems. nih.gov Its antioxidant efficacy in certain systems was found to be greater than α-tocopherol. nih.gov Furthermore, eugenol protects against the degradation of cytochrome P-450 during lipid peroxidation. nih.gov

Another related polyphenol, honokiol, also demonstrates strong capabilities in scavenging reactive oxygen species (ROS), which contributes to its ability to inhibit lipid peroxidation. nih.gov These examples of structurally similar allylphenols suggest that this compound likely shares a similar mechanism of action, leveraging its phenolic structure to neutralize the free radicals that drive lipid peroxidation.

Antimicrobial and Antifungal Activity of this compound Derivatives

Derivatives of 2-allylphenol (B1664045) have shown significant antifungal activity against a variety of plant pathogens. nih.govresearchgate.netnih.govmdpi.com Research indicates that minor modifications to the chemical structure of 2-allylphenol can lead to substantial variations in its antifungal potency. nih.govresearchgate.net For example, replacing the hydroxyl group with a methoxy (B1213986) or acetyl group has been shown to dramatically increase the inhibition of mycelial growth in Botrytis cinerea. nih.govresearchgate.net The IC₅₀ value of 2-allylphenol decreased from 68 µg/mL to as low as 2 µg/mL and 1 µg/mL for the methoxy and acetyl derivatives, respectively. nih.govresearchgate.net

Inhibition of Microbial Enzymes (e.g., Chorismate Mutase)

The shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, presents a prime target for antimicrobial agents because it is absent in vertebrates. tandfonline.com Chorismate mutase is a key enzyme in this pathway. tandfonline.com

While direct inhibition of chorismate mutase by this compound is not documented in the provided results, studies on structurally similar phenolic compounds provide valuable insights. Carvacrol (B1668589), a monoterpenic phenol, has been identified as a potent inhibitor of Mycobacterium tuberculosis (MTB) chorismate mutase with an IC₅₀ of 1.06 µM. tandfonline.comtandfonline.com Other related phenolic compounds like eugenol and vanillin (B372448) also show similar inhibitory potency. tandfonline.com The effectiveness of these compounds highlights the potential for phenolic structures to act as inhibitors of crucial microbial enzymes. Given the structural similarities, it is plausible that this compound or its derivatives could also exhibit inhibitory activity against chorismate mutase or other essential microbial enzymes.

Broad-Spectrum Antimicrobial Potential of Alkylphenols

Alkylphenols as a class of compounds exhibit broad-spectrum antimicrobial efficacy. nih.gov They are active against a range of vegetative bacteria, fungi, and viruses. nih.govmdpi.com Well-known examples like triclosan (B1682465) and hexachlorophene (B1673135) are widely used in antiseptic soaps and hand rinses. nih.gov Phenolic compounds are also key components in some wood preservatives and have been explored for their ability to protect against decay fungi. irg-wp.com

The antimicrobial activity of alkylphenols is often linked to their chemical structure. mdpi.com Essential oils rich in alkylphenols such as thymol (B1683141) and eugenol have demonstrated significant antifungal properties against species like Candida spp. and Microsporum canis. mdpi.com The presence of both a phenol and a sulfur moiety in some synthetic compounds has been shown to create potent fungicides with a broad spectrum of activity. irg-wp.com The diverse antimicrobial applications of various alkylphenols underscore the potential of this compound and its derivatives as broad-spectrum antimicrobial agents. mdpi.comresearchgate.net

Preclinical Pharmacodynamics and Efficacy Studies of 2 Allyl 6 Isopropylphenol

Evaluation of Antinociceptive Efficacy in In Vivo Models

Direct in vivo studies evaluating the antinociceptive (pain-relieving) efficacy of 2-Allyl-6-isopropylphenol are not extensively documented. However, significant research on the structurally related compound 2-Allylphenol (B1664045) (2-AP) , which lacks the C-6 isopropyl group, provides strong evidence for the potential analgesic effects of this chemical class. nih.govresearchgate.net

Preclinical studies in mice have demonstrated that 2-AP exhibits notable antinociceptive properties across various pain models. nih.govresearchgate.net In the acetic acid-induced abdominal writhing test, a model for visceral inflammatory pain, pretreatment with 2-AP significantly reduced the number of writhes. nih.gov Furthermore, it decreased licking time in both the neurogenic and inflammatory phases of the formalin test and in the glutamate-induced nociception test. nih.gov

Investigation into the mechanism of action revealed that the opioid system is not involved in 2-AP's analgesic effect. nih.gov Instead, its activity is linked to the adenosinergic system. nih.gov This is supported by in silico docking studies which confirmed an interaction between 2-AP and the adenosine (B11128) A2a receptor. nih.govresearchgate.net This interaction is thought to contribute to its antinociceptive effects, partly by reducing pro-inflammatory cytokines. nih.gov

Table 1: Antinociceptive Effects of 2-Allylphenol in Preclinical Models

| In Vivo Model | Effect Observed | Potential Mechanism Implicated |

| Acetic Acid-Induced Writhing | Significant reduction in abdominal writhes. nih.gov | Anti-inflammatory, adenosinergic pathways. nih.gov |

| Formalin Test (Phase 1 & 2) | Decreased licking time in both phases. nih.gov | Inhibition of neurogenic and inflammatory pain. nih.gov |

| Glutamate-Induced Nociception | Reduction in licking time. nih.gov | Inhibition of glutamatergic pathways. nih.gov |

While these findings for 2-Allylphenol are promising, dedicated studies are required to confirm if this compound produces similar or enhanced antinociceptive effects. The addition of an isopropyl group, as seen in the anesthetic propofol (B549288) (2,6-diisopropylphenol), is known to modulate pharmacological activity, though its specific impact on analgesia in this context remains to be elucidated. nih.govresearchgate.net

Assessment of Anti-inflammatory Efficacy in Preclinical Models

The anti-inflammatory potential of this compound is inferred from studies on related compounds, particularly 2-Allylphenol (2-AP) and carvacrol (B1668589).

Similarly, carvacrol (2-methyl-5-isopropylphenol), an isomer of thymol (B1683141), demonstrates significant anti-inflammatory activity. mdpi.commdpi.com Studies show it can inhibit the production of inflammatory mediators and downregulate the NF-κB pathway, a central regulator of inflammation. mdpi.com Given that this compound shares the phenol (B47542) core and an isopropyl group, it is plausible that it may exert anti-inflammatory effects through similar mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokine production. mdpi.com

Neuroprotective Effects and Associated Mechanisms

There is a lack of direct experimental data on the neuroprotective effects of this compound. However, the therapeutic potential can be hypothesized based on evidence from structurally related molecules. Polyphenolic compounds, in general, are widely investigated for their beneficial effects against neurodegenerative disorders. nih.gov

Carvacrol (2-methyl-5-isopropylphenol) has been shown to provide neuroprotection in a mouse model of focal cerebral ischemia/reperfusion injury. It significantly reduced infarct volume and improved neurological outcomes in a dose-dependent manner. researchgate.net The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, which plays a critical role in cell survival and inhibition of apoptosis (programmed cell death). researchgate.net

Furthermore, compounds containing an allyl group, such as allyl isothiocyanate (AITC) , have demonstrated neuroprotective and anti-neuroinflammatory activities. AITC was found to inhibit the production of inflammatory mediators in microglia (the primary immune cells of the brain) and protect neuroblastoma cells from toxicity. nih.gov The mechanism involves the attenuation of the JNK/NF-κB/TNF-α signaling pathway. nih.gov The structural elements of this compound—the phenol group (known for antioxidant properties), the isopropyl group (present in neuroprotective anesthetics like propofol), and the allyl group—suggest that it could possess neuroprotective properties, a hypothesis that awaits experimental validation. acs.org

Potential Anticancer Activities of this compound Derivatives

While studies on the anticancer activity of this compound itself are not available, research into its structural analogues and derivatives suggests a potential avenue for oncological drug discovery.

Honokiol , a biphenolic compound that can be described as a dimer of an allylphenol, has well-documented antitumor properties in preclinical models, acting through antiangiogenic and other mechanisms without significant toxicity. nih.gov The activity of such molecules underscores the importance of the allylphenol scaffold in designing new chemotherapeutic agents. nih.gov

More broadly, synthetic derivatives incorporating the allyl functional group have shown promise. A study on 2-(alkoxycarbonyl)allyl esters revealed that several derivatives exhibited good potency against breast and pancreatic cancer cell lines. nih.gov The structure-activity relationship studies indicated that the double bond in the allyl group was essential for the anticancer activity. nih.gov One lead compound was found to act as a DNA-damaging agent and showed good tumor growth inhibition in a xenograft mouse model. nih.gov These findings highlight that the allyl group present in this compound is a feature of interest for the development of novel anticancer agents.

Preclinical Toxicology and Safety Profile

Specific, comprehensive preclinical toxicology and safety data for this compound are not available in the public domain. The assessment of its safety profile relies on inferences from related compounds and general principles of phenol toxicology.

No studies detailing the organ-specific toxicity of this compound were identified. For related compounds, carvacrol has been reported to have low toxicity in rats. mdpi.com The anesthetic propofol (2,6-diisopropylphenol) is known to be primarily metabolized in the liver. While generally safe, high doses or prolonged infusions can be associated with "propofol infusion syndrome," a rare but serious condition affecting cardiac and skeletal muscle, and causing metabolic acidosis.

Animal models are crucial for identifying potential target organs for toxicity. For instance, the bile duct ligation (BDL)-induced chronic liver injury model is widely used in preclinical studies to assess how candidate compounds might affect liver disorders. acs.org Such models would be necessary to evaluate the potential hepatotoxicity of this compound.

Without direct toxicity data for this compound, the mechanisms of potential adverse effects can only be hypothesized. Phenolic compounds can undergo metabolic activation by cytochrome P450 enzymes in the liver to form reactive metabolites, such as quinones or quinone methides. These reactive species can deplete cellular antioxidants like glutathione (B108866) and bind covalently to cellular macromolecules (proteins, DNA), potentially leading to cellular damage and organ toxicity.

Another potential adverse effect relates to the formulation. Propofol, which is poorly water-soluble, is formulated as a lipid emulsion, and pain on injection is a common side effect attributed to the concentration of the free drug in the aqueous phase of the emulsion. acs.org Given the structural similarity and likely low water solubility of this compound, similar formulation challenges and associated injection site reactions could be anticipated.

Assessment of Genotoxicity and Mutagenicity

A standard assessment of genotoxicity and mutagenicity typically includes both in vitro and in vivo assays to provide a comprehensive profile of a compound's potential to interact with genetic material.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical compound. Current time information in আপাৰ অসম ডিভিজন, IN. This assay utilizes several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine or tryptophan. Current time information in আপাৰ অসম ডিভিজন, IN. The test evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to regain the ability to grow in a medium lacking the specific amino acid.

The assay is conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction), usually derived from rat liver. This is crucial because some compounds only become mutagenic after being metabolized. An increase in the number of revertant colonies in the presence of the test compound, compared to the control, indicates a positive result for mutagenicity.

In Vitro Mammalian Cell Chromosomal Aberration Test

To assess the potential of a compound to induce structural chromosomal damage, an in vitro chromosomal aberration test is performed. This assay typically uses cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, Chinese hamster lung (CHL) cells, or human lymphocytes. europa.eu The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9). europa.eu

After treatment, the cells are harvested during metaphase, and the chromosomes are examined microscopically for structural abnormalities. These aberrations can include breaks, gaps, deletions, and exchanges. A statistically significant, dose-dependent increase in the frequency of chromosomal aberrations indicates a clastogenic potential of the test compound.

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is a key assay for evaluating genotoxicity in a whole animal system. This test assesses both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Typically, rodents are administered the test substance, and after an appropriate exposure period, bone marrow or peripheral blood is collected.

The assay quantifies the frequency of micronuclei in immature erythrocytes (polychromatic erythrocytes). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.

The following tables provide a general framework for how the results of these genotoxicity and mutagenicity studies would be presented.

Table 1: Representative Data Table for Bacterial Reverse Mutation Assay (Ames Test)

| Tester Strain | Metabolic Activation (S9) | Concentration of this compound | Mean Revertant Colonies/Plate ± SD | Conclusion |

| TA98 | Without | Vehicle Control | 25 ± 5 | - |

| Concentration 1 | 28 ± 6 | - | ||

| Concentration 2 | 30 ± 4 | - | ||

| With | Vehicle Control | 35 ± 7 | - | |

| Concentration 1 | 38 ± 5 | - | ||

| Concentration 2 | 42 ± 8 | - | ||

| TA100 | Without | Vehicle Control | 150 ± 15 | - |

| Concentration 1 | 155 ± 12 | - | ||

| Concentration 2 | 160 ± 18 | - | ||

| With | Vehicle Control | 160 ± 20 | - | |

| Concentration 1 | 165 ± 15 | - | ||

| Concentration 2 | 170 ± 22 | - | ||

| This table is a hypothetical representation and does not contain actual experimental data. |

Table 2: Representative Data Table for In Vitro Mammalian Chromosomal Aberration Test

| Cell Line | Metabolic Activation (S9) | Concentration of this compound | % Cells with Aberrations (Excluding Gaps) | Conclusion |

| CHO | Without | Vehicle Control | 2.0 | - |

| Concentration 1 | 2.5 | - | ||

| Concentration 2 | 3.0 | - | ||

| With | Vehicle Control | 2.5 | - | |

| Concentration 1 | 3.0 | - | ||

| Concentration 2 | 3.5 | - | ||

| This table is a hypothetical representation and does not contain actual experimental data. |

Table 3: Representative Data Table for In Vivo Mammalian Erythrocyte Micronucleus Test

| Species/Strain | Treatment Group | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Conclusion |

| Mouse | Vehicle Control | 0.2 ± 0.1 | - |

| Concentration 1 | 0.3 ± 0.1 | - | |

| Concentration 2 | 0.4 ± 0.2 | - | |

| Positive Control | 2.5 ± 0.5 | + | |

| This table is a hypothetical representation and does not contain actual experimental data. |

Computational and Biophysical Characterization of 2 Allyl 6 Isopropylphenol

Molecular Docking Studies with Biological Targets (e.g., Adenosine (B11128) A2a Receptor)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interaction between a ligand and its target receptor at the atomic level.

While specific docking studies for 2-Allyl-6-isopropylphenol are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For instance, in silico docking studies have been performed on 2-Allylphenol (B1664045), a closely related molecule lacking the isopropyl group, with the adenosine A2a receptor. These studies confirmed that 2-Allylphenol interacts with the receptor's active site, forming hydrogen bonds with the critical asparagine 253 residue. nih.govscispace.com This interaction is believed to be linked to the compound's anti-inflammatory and antinociceptive effects. nih.gov

Given the structural similarity, it is plausible that this compound would also bind within the adenosine A2a receptor's cavity. The additional isopropyl group would likely enhance hydrophobic interactions within the binding pocket, potentially influencing binding affinity and selectivity. Docking studies on various phytoconstituents with the adenosine A2A receptor (PDB ID: 3UZA) have demonstrated the importance of binding energy and interaction with key amino acid residues in determining potential therapeutic effects. polyphenols-site.com

The general approach for such a study would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the biological target, such as the Adenosine A2a Receptor, from a protein database (e.g., PDB).

Ligand Preparation: Generating the 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like FlexX or AutoDock to place the ligand into the receptor's binding site and calculate the binding energy for various poses. polyphenols-site.com

Analysis: Evaluating the resulting ligand-receptor complexes, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), and comparing the binding scores to known ligands.

These studies are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule, including its three-dimensional structure, electronic distribution, and chemical reactivity.

The biological activity of a flexible molecule like this compound is heavily dependent on its preferred three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.

For this compound, the key rotational degrees of freedom are around the bonds connecting the hydroxyl, isopropyl, and allyl groups to the phenyl ring. Studies on related molecules provide a basis for predicting its conformational preferences:

Hydroxyl Group Orientation: In ortho-substituted phenols, the hydroxyl proton can be oriented either cis (towards) or trans (away from) a substituent.

Isopropyl Group Orientation: In 2-isopropylphenol, the trans conformer, where the methine C-H bond of the isopropyl group points toward the hydroxyl group, is energetically favored by approximately 2.5 kJ/mol over the cis conformer. researchgate.netcdnsciencepub.com

Allyl Group Orientation: In 2-allylphenol, the cis orientation is favored by about 1.6 kJ/mol. researchgate.net

Based on these findings, the most stable conformer of this compound would likely involve a complex interplay of these preferences, influenced by steric hindrance and potential weak intramolecular interactions. The allyl group has a calculated rotational barrier of approximately 14 kcal/mol in the allyl radical, indicating significant energy is required to twist it from its planar, conjugated ground state. nih.gov Energy minimization calculations using quantum mechanical methods are essential to precisely determine the geometry and relative stability of the possible conformers, which is a critical step for subsequent docking and QSAR studies.

Quantum chemistry provides a suite of descriptors that quantify the electronic structure and reactivity of a molecule. These are derived from the calculated molecular orbitals and the electron density distribution.

Key Electronic Descriptors:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to move an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. uni-muenchen.de It visualizes the charge distribution and is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. For this compound, the most negative potential would be concentrated around the phenolic oxygen atom, identifying it as the primary site for hydrogen bonding and proton abstraction.

These descriptors are fundamental for understanding reaction mechanisms and are frequently used as inputs for building predictive QSAR models. researchgate.netmdpi.com

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Symbol | Definition | Significance for this compound |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Indicates electron-donating ability (antioxidant potential). The phenol (B47542) ring is the primary contributor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first empty electron orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap implies greater hardness. researchgate.net |

| Chemical Softness | S | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity | χ | χ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

QSAR modeling is a computational approach that attempts to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. epa.gov

QSAR models are built by correlating calculated molecular descriptors with experimentally measured biological activity. For this compound, which is an analogue of the anesthetic propofol (B549288) (2,6-diisopropylphenol), QSAR studies are particularly relevant for predicting anesthetic and related activities.

A comprehensive 4D-QSAR study on a training set of 27 propofol analogues identified key structural requirements for activity at the GABA-A receptor, the likely target for propofol's anesthetic action. nih.govnih.govresearchgate.net The models, which predicted loss of righting reflex (LORR) in tadpoles, demonstrated that activity is governed by three main factors:

Hydrogen Bonding: The presence of the phenolic -OH group, acting as a hydrogen bond donor, is the most critical interaction.

Hydrophobic Interactions: A hydrophobic pocket in the receptor accommodates the substituent at the 6-position (the isopropyl group in this compound).

Hydrophobic Interactions: A second hydrophobic pocket binds the substituent at the 2-position (the allyl group). nih.gov

Another QSAR study on propofol analogues confirmed that affinity for the GABA-A receptor is enhanced by increased lipophilicity (a property often described by the descriptor ClogP) but is negatively affected by the size of any substituent para to the hydroxyl group. acs.org These models allow for the prediction of biological activity for new or untested analogues like this compound based on its structural and physicochemical descriptors.

Table 2: Example Propofol Analogues Used in a 4D-QSAR Training Set

| Compound | R2 Substituent | R6 Substituent | Predicted Activity Basis |

|---|---|---|---|

| Propofol | -CH(CH3)2 | -CH(CH3)2 | High activity at GABA-A receptor. |

| 2-Allyl-6-methylphenol | -CH2CH=CH2 | -CH3 | Activity depends on fit in hydrophobic pockets. |

| 2,6-Diethylphenol (B86025) | -CH2CH3 | -CH2CH3 | Active; used to define model parameters. |

| 2,6-Di-sec-butylphenol (B1583072) | -CH(CH3)CH2CH3 | -CH(CH3)CH2CH3 | High activity, demonstrates importance of lipophilicity. |

| Phenol | -H | -H | Inactive; used as a negative control. |

Data synthesized from Krasowski et al., 2002. nih.govresearchgate.net

Traditional QSAR models often rely on linear regression. However, the relationship between structure and activity is frequently non-linear and complex. Machine learning (ML) offers powerful algorithms capable of capturing these intricate patterns, leading to more robust and predictive QSAR models. ijsmr.inspringermedizin.de

For phenolic compounds, ML-based QSAR has been successfully applied to predict various biological endpoints, including cytotoxicity and receptor binding affinity. ijsmr.inbohrium.com The general workflow involves:

Dataset Curation: Assembling a large dataset of phenolic compounds with known activities.

Descriptor Calculation: Generating a wide range of molecular descriptors (e.g., topological, electronic, 3D) for each molecule.

Model Training: Using a portion of the dataset (the training set) to build a predictive model with an ML algorithm.

Model Validation: Testing the model's predictive power on an independent set of compounds (the test set) that was not used during training. mdpi.com

Several ML methods have proven effective for modeling the activity of phenols:

Deep Neural Networks (DNN): These are advanced artificial neural networks that can model highly complex, non-linear relationships. DNN-based QSAR models have shown high performance in predicting the cytotoxicity of phenols. ijsmr.inijsmr.inresearchgate.net

Support Vector Machines (SVM): SVM is an algorithm that finds an optimal hyperplane to separate compounds into different classes (e.g., active vs. inactive) or to perform regression. researchgate.net

Random Forest (RF): This method builds a multitude of decision trees and outputs the average prediction of the individual trees, which generally results in improved accuracy and control of over-fitting. nih.gov

These advanced computational techniques are essential for screening large virtual libraries of compounds and for designing novel phenolic molecules, like analogues of this compound, with desired biological activities. polyphenols-site.com

Table 3: Common Machine Learning Algorithms in QSAR for Phenolic Compounds

| Machine Learning Algorithm | Abbreviation | Principle | Application to Phenols |

|---|---|---|---|

| Deep Neural Network | DNN | Multi-layered network of interconnected nodes (neurons) that learns complex patterns from data. researchgate.net | Predicting cytotoxicity and other complex biological activities. ijsmr.inbohrium.com |

| Support Vector Machine / Regression | SVM / SVR | Finds an optimal boundary (hyperplane) to separate or regress data points. researchgate.net | Classifying modes of toxic action; predicting anti-inflammatory activity. researchgate.netnih.gov |

| Random Forest | RF | An ensemble method using multiple decision trees to improve predictive accuracy. springermedizin.de | Modeling various endpoints where feature importance is also of interest. nih.gov |

| k-Nearest Neighbors | k-NN | Classifies a compound based on the majority class of its 'k' nearest neighbors in the descriptor space. nih.gov | Used in classification problems for toxicity and activity. researchgate.net |

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery and development. Computational, or in silico, models provide a rapid and cost-effective means to predict these pharmacokinetic parameters based on the molecule's structure before undertaking extensive experimental studies. nih.govnih.gov For this compound, several key ADME parameters have been predicted using well-established computational models, which leverage its fundamental physicochemical properties.

The predictions indicate that this compound possesses favorable drug-like characteristics. Its molecular weight and lipophilicity fall within the ranges typically associated with good oral bioavailability. The canonical SMILES identifier for this compound, CC(C)C1=CC=CC(=C1O)CC=C, serves as the input for these predictive models. nih.gov

Absorption

The absorption of a compound determines how it enters the bloodstream. Key predictors for oral absorption include water solubility, gastrointestinal (GI) absorption, and permeability through cell membranes, such as the Caco-2 cell model.

This compound is predicted to have high gastrointestinal absorption. sciensage.info This is consistent with its lipophilic nature, as indicated by a high predicted Log P value, which facilitates passage across the lipid-rich membranes of the intestinal tract. However, its predicted low water solubility may be a limiting factor for its dissolution in the gut. Compounds with high lipophilicity and low water solubility can sometimes exhibit absorption challenges despite high membrane permeability. sciensage.infomdpi.com The predicted Caco-2 permeability is also high, suggesting efficient passive diffusion across the intestinal epithelium. mdpi.com

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates high potential for passive diffusion across the intestinal wall. |

| Water Solubility | Low | May suggest that dissolution could be a rate-limiting step for absorption. |

Distribution

Distribution describes how a compound spreads throughout the various tissues and fluids of the body after absorption. Important parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

In silico models predict that this compound will exhibit high plasma protein binding, likely to albumin, which is common for lipophilic molecules. nih.gov This binding can affect the compound's availability to reach its target sites and its clearance rate. Crucially, the compound is predicted to readily cross the blood-brain barrier. nih.govarxiv.org This prediction is supported by its physicochemical properties, including its optimal lipophilicity and low polar surface area, which are key determinants for CNS penetration. nih.govfrontiersin.org

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound is expected to be bound to plasma proteins, affecting its free concentration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to penetrate the central nervous system. |

Metabolism

Metabolism involves the chemical modification of a compound by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family, which can alter the compound's activity and facilitate its excretion. mdpi.com

Predictions suggest that this compound is a substrate for several CYP enzymes. It is not predicted to be an inhibitor of the major isoforms CYP2D6 and CYP3A4, which is a favorable characteristic as it reduces the potential for drug-drug interactions where the compound might alter the metabolism of other co-administered drugs. nih.govnih.govmdpi.com However, it is predicted to be an inhibitor of CYP1A2, CYP2C9, and CYP2C19. mdpi.comresearchgate.net Inhibition of these enzymes could lead to clinically relevant interactions if co-administered with drugs that are substrates for these particular isoforms.

| Parameter | Predicted Interaction | Implication |

|---|---|---|

| CYP1A2 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C9. |

| CYP2C19 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | No | Low likelihood of altering the metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low likelihood of altering the metabolism of CYP3A4 substrates. |

Excretion

Excretion is the process by which a compound and its metabolites are removed from the body. While direct in silico prediction of excretion pathways (e.g., renal vs. biliary) is complex, parameters related to total clearance can be estimated. The predicted metabolic profile suggests that this compound would be eliminated primarily after biotransformation into more polar, water-soluble metabolites, which can then be excreted via the kidneys. The compound itself is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux transporter that can pump compounds out of cells and contribute to their elimination and affect distribution. nih.gov

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Total Clearance | Low (predicted) | Suggests a relatively slow rate of removal from the body, consistent with high plasma protein binding. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively effluxed by P-glycoprotein. |

Analytical Methodologies for Research on 2 Allyl 6 Isopropylphenol

Advanced Chromatographic Techniques for 2-Allyl-6-isopropylphenol Analysis

Chromatographic methods are fundamental for separating this compound from complex mixtures, enabling its precise measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. jca.edu.vnlibretexts.org In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. libretexts.org

For the analysis of phenolic compounds, a low polarity silica (B1680970) capillary column is often employed. arxiv.org The injector temperature is typically set high enough to ensure complete vaporization of the sample, for instance at 200 °C, with a split flow to prevent column overload. arxiv.org The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds with a range of boiling points. oiv.int

Qualitative analysis is achieved by comparing the obtained mass spectrum of a peak with reference spectra in a database, such as the NIST library. spectralworks.com The molecular ion peak and the fragmentation pattern are key identifiers. For instance, the mass spectrum of a related compound, 2-allylphenol (B1664045), shows a prominent molecular ion peak at m/z 134. researchgate.net Quantitative analysis relies on the principle that the area under a chromatographic peak is proportional to the amount of the compound present. libretexts.org By creating a calibration curve with standards of known concentrations, the concentration of this compound in an unknown sample can be determined. libretexts.org

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting |

| Column | Low polarity silica capillary (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) arxiv.org |

| Injector Temperature | 200-260 °C arxiv.orgoiv.int |

| Split Ratio | e.g., 14:1 or 50:1 jca.edu.vnarxiv.org |

| Carrier Gas | Helium arxiv.orgoiv.int |

| Oven Program | Example: Start at 50°C, ramp at 10°C/min to 300°C, hold for 3 min oiv.int |

| MS Source Temperature | ~250 °C oiv.int |

| MS Quadrupole Temp. | ~150 °C oiv.int |

| Ionization Mode | Electron Ionization (EI) |

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for non-volatile or thermally labile impurities that may be present. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common mode used for separating phenolic compounds. google.com

Method development for HPLC involves optimizing several parameters to achieve good separation (resolution) of the analyte from other components in the sample matrix. A "scouting gradient," for example from 5% to 95-100% acetonitrile (B52724) in water with a low pH, is a good starting point. lcms.cz The choice of mobile phase, such as acetonitrile or methanol (B129727) mixed with an aqueous buffer, and the gradient profile (the rate of change of the mobile phase composition) are critical. lcms.cz The pH of the mobile phase can also significantly affect the retention time and peak shape of phenolic compounds. Detection is often performed using a UV detector, with the wavelength set to a value where the analyte has strong absorbance. google.com

Validation of an HPLC method is necessary to ensure its reliability for its intended purpose. who.int This involves demonstrating its specificity, linearity, accuracy, precision, and robustness. Linearity is assessed by analyzing a series of standards at different concentrations and demonstrating a linear relationship between concentration and peak area. researchgate.net Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery. Precision is a measure of the repeatability of the method. researchgate.net

Table 2: Key Parameters in HPLC Method Development for Phenolic Compounds

| Parameter | Considerations |

| Column | Reversed-phase (e.g., C18, C8) with appropriate particle size and dimensions google.com |

| Mobile Phase | A mixture of water/buffer and an organic solvent (e.g., acetonitrile, methanol) lcms.cz |

| Elution Mode | Isocratic (constant mobile phase composition) or gradient (changing composition) lcms.cz |

| Flow Rate | Optimized for best separation efficiency and analysis time |

| Column Temperature | Controlled to ensure reproducible retention times lcms.cz |

| Detection | UV-Vis detector set at an appropriate wavelength (e.g., 214 nm or 275 nm) google.comacs.org |

| Internal Standard | A non-interfering compound added to samples and standards to improve quantitative accuracy libretexts.org |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. mdpi.com Both ¹H NMR and ¹³C NMR are used to provide information about the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring atoms. For a related compound, 2-isopropylphenol, the protons of the isopropyl group typically appear as a doublet for the methyl groups and a septet for the methine proton. chemicalbook.com The aromatic protons appear in the downfield region (typically 6.5-8.0 ppm), and their splitting patterns can reveal the substitution pattern on the benzene (B151609) ring. libretexts.org The hydroxyl (-OH) proton often appears as a broad singlet, though its chemical shift can vary depending on the solvent and concentration. libretexts.org

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The carbon attached to the hydroxyl group in phenols is typically shifted downfield to around 155 ppm. libretexts.org The other aromatic carbons and the carbons of the allyl and isopropyl groups will have characteristic chemical shifts.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad singlet) libretexts.org | N/A |

| Aromatic C-H | 6.5 - 7.5 libretexts.org | 115 - 140 |

| Aromatic C-O | N/A | 150 - 160 libretexts.org |

| Allyl -CH= | 5.8 - 6.2 (multiplet) | 130 - 140 |

| Allyl =CH₂ | 5.0 - 5.3 (multiplet) | 115 - 120 |

| Allyl -CH₂- | 3.2 - 3.6 (doublet) | 30 - 40 |

| Isopropyl -CH- | 3.0 - 3.5 (septet) | 25 - 35 |

| Isopropyl -CH₃ | 1.1 - 1.4 (doublet) | 20 - 25 |

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. uminho.pt This is a significant advantage over low-resolution mass spectrometry. For this compound (C₁₂H₁₆O), the calculated exact mass is 176.120115 g/mol . nih.gov HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which helps to definitively identify the compound.

In addition to the molecular ion, HRMS also provides information about the fragmentation pattern of the molecule. The way a molecule breaks apart upon ionization can give valuable clues about its structure. For phenolic compounds, common fragmentation pathways involve the loss of small neutral molecules or radicals from the side chains. Analysis of these fragments can help to piece together the structure of the parent molecule.

Bioanalytical Method Development for this compound in Biological Matrices

The development of bioanalytical methods is essential for studying the behavior of this compound in biological systems. This involves measuring the concentration of the compound in complex biological matrices such as plasma, urine, or tissue homogenates. who.intugent.be

A key challenge in bioanalysis is the extraction of the analyte from the complex matrix while removing interfering substances. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used for sample preparation. ugent.be In LLE, the sample is mixed with an immiscible organic solvent in which the analyte is soluble. After separation of the layers, the organic solvent containing the analyte is collected and concentrated. ugent.be

The choice of the analytical technique depends on the required sensitivity and selectivity. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is often the method of choice for bioanalysis due to its high sensitivity and specificity. who.int In LC-MS/MS, the analyte is first separated by HPLC and then detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode, where specific parent-to-daughter ion transitions are monitored, provides excellent selectivity and reduces background noise.

The validation of a bioanalytical method is a regulatory requirement and ensures the reliability of the data. who.int Key validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, and stability of the analyte in the biological matrix under different storage and handling conditions. who.int

Capillary Electrophoresis with Amperometric Detection (CE-AD) for Phenolic Metabolites

Capillary electrophoresis is a family of electrokinetic separation methods performed in submillimeter diameter capillaries and in micro- and nanofluidic channels. In CE, an applied voltage across the capillary generates an electroosmotic flow (EOF) of the electrolyte solution, which carries the analytes toward the detector. The separation of analytes is achieved based on their differential migration rates in the electric field, which are influenced by their charge-to-size ratio.

Amperometric detection is an electrochemical technique that measures the current generated by the oxidation or reduction of electroactive analytes at an electrode surface held at a constant potential. When coupled with CE, AD offers a highly sensitive and selective means of detecting compounds that can be electrochemically oxidized or reduced, such as phenols. The phenolic hydroxyl group of this compound makes it an ideal candidate for analysis by CE-AD.

Detailed Research Findings

While specific research focusing exclusively on the CE-AD analysis of this compound is not extensively documented in publicly available literature, the methodology has been successfully applied to the analysis of structurally similar compounds, such as propofol (B549288) (2,6-diisopropylphenol) and other alkylphenols. dphen1.comnih.gov These studies provide a strong basis for establishing a reliable CE-AD method for this compound.

For instance, research on the determination of carbamate (B1207046) pesticides has utilized CE-AD to analyze their hydrolysis product, 2-isopropylphenol. researchgate.net This demonstrates the suitability of the technique for phenols with an isopropyl group adjacent to the hydroxyl group. The method involved separation in an alkaline buffer, which ensures the phenolic hydroxyl group is deprotonated, making the analyte negatively charged and thus amenable to electrophoretic separation. researchgate.net

Furthermore, numerous studies have detailed the electrochemical detection of propofol, highlighting its oxidizable nature which leads to a well-defined amperometric signal. acs.orgd-nb.info The operational parameters from these studies, such as the composition of the background electrolyte (BGE), separation voltage, and detection potential, can be adapted and optimized for the analysis of this compound.

The separation of alkylphenols by CE often employs micellar electrokinetic chromatography (MEKC), a mode of CE where surfactants are added to the BGE to form micelles. dphen1.comdphen1.com This technique is particularly useful for separating neutral or sparingly soluble analytes and can enhance the separation selectivity of a mixture of phenolic compounds. The inclusion of cyclodextrins in the BGE can further improve the resolution of structurally similar analytes. dphen1.com